Product packaging for 4-(2-Chlorophenyl)but-3-en-1-ol(Cat. No.:CAS No. 113387-99-8)

4-(2-Chlorophenyl)but-3-en-1-ol

Cat. No.: B14304053
CAS No.: 113387-99-8
M. Wt: 182.64 g/mol
InChI Key: AJSZLGXJNXBZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)but-3-en-1-ol is a chlorophenyl butene derivative of interest in medicinal chemistry and biological research. While specific studies on this exact compound are limited, research on structurally similar phenylbutene derivatives indicates potential areas of application. For instance, studies on analogs like 3-nitro-, 4-nitro- and 4-chlorophenylbut-3-en-2-ones have demonstrated significant anticandidial (anti-fungal) effects in vitro, with activity compared to that of the known antifungal agent ketoconazole . The biological activity of such compounds is often linked to interactions with specific cellular targets; one proposed mechanism for related derivatives involves an interaction with ergosterol, a key component of fungal cell membranes . Furthermore, the chlorophenyl group is a common pharmacophore found in molecules with diverse bioactivities, including anti-inflammatory properties, as seen in various synthetic studies . This suggests that this compound could serve as a valuable chemical intermediate or building block (synthon) for the synthesis of more complex, biologically active molecules. Researchers might explore its utility in developing novel antifungal agents, anti-inflammatory compounds, or as a substrate in chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B14304053 4-(2-Chlorophenyl)but-3-en-1-ol CAS No. 113387-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113387-99-8

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-(2-chlorophenyl)but-3-en-1-ol

InChI

InChI=1S/C10H11ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-3,5-7,12H,4,8H2

InChI Key

AJSZLGXJNXBZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCCO)Cl

Origin of Product

United States

Synthetic Methodologies for 4 2 Chlorophenyl but 3 En 1 Ol and Analogues

Barbier-Type Allylation Reactions in the Synthesis of Aryl-Substituted But-3-en-1-ols

The Barbier reaction is a powerful tool in organic synthesis for the formation of alcohols from a carbonyl compound and an alkyl halide in the presence of a metal. wikipedia.org A key feature of this reaction is the in situ generation of the organometallic reagent, which then adds to the carbonyl group. wikipedia.org For the synthesis of 4-(2-chlorophenyl)but-3-en-1-ol, this would typically involve the reaction of 2-chlorobenzaldehyde (B119727) with an allyl halide and a suitable metal.

Zinc-Mediated Allylation Protocols

Zinc is a commonly used metal in Barbier-type reactions due to its moderate reactivity, which helps in avoiding side reactions like pinacol (B44631) coupling. niscpr.res.in The use of zinc allows for the synthesis of polyfunctional homoallylic alcohols. niscpr.res.in

In a conventional approach, the reaction is carried out in an organic solvent, such as tetrahydrofuran (B95107) (THF). A general procedure involves adding an allyl bromide to a suspension of commercial zinc dust in THF, followed by the addition of the aldehyde (e.g., 2-chlorobenzaldehyde). niscpr.res.in The reaction mixture is stirred until completion, and then worked up to isolate the desired homoallylic alcohol. niscpr.res.in This method has been shown to be efficient for the allylation of various aromatic aldehydes, providing good to excellent yields. niscpr.res.inresearchgate.net For instance, the zinc-mediated allylation of p-chlorobenzaldehyde with allyl bromide in aqueous media under ultrasonic irradiation resulted in a 98% isolated yield of the corresponding homoallylic alcohol in just 10 minutes. niscair.res.in Another study demonstrated the allylation of various substituted benzaldehydes in moderate to high yields using a biocompatible nonionic surfactant, Tween 80, in a saturated salt aqueous phase. researchgate.net

A comparative study of Barbier-type allylation reactions mediated by SnCl₂·2H₂O showed that catalysts like CuI and Pd(OAc)₂ can be effective for the allylation of aldehydes. academie-sciences.fr While both catalysts were effective for aldehydes, Pd(OAc)₂ was found to be necessary for the allylation of less reactive ketones. academie-sciences.fr

Table 1: Zinc-Mediated Allylation of Aromatic Aldehydes
AldehydeAllylating AgentMetal/CatalystSolventYield (%)Reference
Benzaldehyde (B42025)Allyl bromideZnAqueous media (ultrasound)99 niscair.res.in
p-ChlorobenzaldehydeAllyl bromideZnAqueous media (ultrasound)98 niscair.res.in
BenzaldehydeAllyl bromideSnCl₂·2H₂O / CuIDMFHigh academie-sciences.fr
Substituted BenzaldehydesAllyl bromideZn / Tween 80Aqueous salt solutionModerate to High researchgate.net

Mechanochemistry, particularly high-speed ball milling, offers a sustainable and solvent-free alternative to traditional solution-based synthesis. nih.govdigitellinc.com This technique utilizes mechanical energy to induce chemical reactions. digitellinc.com While specific examples for the synthesis of this compound via ball milling are not prevalent, the methodology has been successfully applied to other reactions, such as the Wittig olefination and the reduction of ketones to alcohols. digitellinc.comchemrxiv.org A one-pot, two-step mechanochemical synthesis has been demonstrated for the formation of salen-type ligands and their subsequent metal complexes, highlighting the potential for multi-step syntheses without isolating intermediates. researchgate.net The transition from a heterogeneous to a homogeneous reaction mixture can occur rapidly under ball-milling conditions, which can influence reaction outcomes. nih.govnih.gov This approach could foreseeably be adapted for the Barbier-type allylation of 2-chlorobenzaldehyde.

Allylation with Organometallic Reagents

Pre-formed organometallic reagents can also be used for the allylation of aldehydes, often providing greater control over stereoselectivity.

Allylboron reagents are highly valuable in organic synthesis for the stereoselective construction of homoallylic alcohols. organic-chemistry.orgacs.org The reaction of an aldehyde with an allylboronate ester, often catalyzed by a chiral acid, can lead to high enantioselectivity. rsc.orgnih.gov For example, the reaction of aldehydes with allylboronic acid pinacol ester in the presence of a chiral Brønsted acid catalyst has been shown to produce homoallylic alcohols in high yields and with excellent enantioselectivity (up to 98% ee). nih.gov The substrate scope is broad, encompassing aryl, heteroaryl, and aliphatic aldehydes. nih.gov

The stereochemical outcome of the reaction can be influenced by the geometry of the allylboronate and the presence of Lewis acids. rsc.orgbris.ac.uk For instance, the addition of α-boryl-(E)-crotylboronate to aldehydes in the presence of BF₃·OEt₂ can lead to (E)-δ-boryl-anti-homoallylic alcohols with excellent E-selectivity. rsc.org Nickel complexes have also been shown to catalyze the allylboration of aldehydes, proceeding through a well-defined six-membered transition state to yield homoallylic alcohols with high diastereoselectivity. organic-chemistry.org

Table 2: Allylboration of Aldehydes
AldehydeAllylboron ReagentCatalyst/AdditiveProduct TypeSelectivityReference
BenzaldehydeAllylboronic acid pinacol esterChiral Phosphoric AcidEnantioenriched homoallylic alcohol98% ee nih.gov
Various Aldehydesα-Boryl-(E)-crotylboronateBF₃·OEt₂(E)-δ-Boryl-anti-homoallylic alcoholHigh E-selectivity rsc.org
Various AldehydesAllylboronateNickel complexDiastereoselective homoallylic alcoholHigh diastereoselectivity organic-chemistry.org

Electrochemical methods provide another green and practical approach to synthesis, often avoiding the need for stoichiometric metallic reagents. rsc.orgrsc.org The electrochemical allylation of aldehydes and ketones can be achieved using allyl alcohols as the allylating agent in an undivided cell at room temperature. rsc.org This method is advantageous as it uses readily available and environmentally benign starting materials. rsc.org

Another electrochemical approach involves the in situ generation of an allylic carbanion from an alkene, which then reacts with an aldehyde. acs.org This isomerizing allylation has been demonstrated for a range of aldehydes, showing good functional group tolerance. acs.org Furthermore, zinc-mediated electrochemical allylation of aldehydes in aqueous ammonia (B1221849) has been reported as an efficient method for synthesizing homoallylic alcohols. rsc.org These electrochemical strategies offer a promising alternative for the synthesis of this compound.

Multicomponent Reaction Strategies Incorporating 2-Chlorophenyl Aldehyde Precursors

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acs.org This approach is valued for its atom economy and ability to construct complex molecules in fewer steps. In the context of synthesizing analogues of this compound, 2-chlorobenzaldehyde serves as a key precursor.

One notable example involves a three-component reaction where 2-chlorobenzaldehyde is reacted with a secondary amine and trimethylsilyl (B98337) cyanide in the presence of a chiral catalyst. Current time information in Denbighshire, GB. This process yields α-amino nitriles, which are versatile intermediates for further chemical transformations. Current time information in Denbighshire, GB. While not directly producing a but-3-en-1-ol, this MCR demonstrates the incorporation of the 2-chlorophenyl group into a more complex scaffold from which related structures could be derived.

Another relevant MCR is the Biginelli reaction, which typically involves an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea. acs.org While the classic Biginelli reaction produces dihydropyrimidinones, variations of MCRs using different components can lead to a diverse range of molecular architectures. For instance, four-component reactions involving benzaldehyde derivatives, malononitrile, a 1,3-dicarbonyl compound, and a nitrogen source have been used to synthesize highly functionalized heterocyclic compounds. mdpi.com The reactivity of 2-chlorobenzaldehyde in such MCRs is influenced by the electron-withdrawing nature of the chlorine substituent, which can affect the reaction kinetics and the stability of intermediates. researchgate.net

The following table summarizes representative multicomponent reactions where a substituted benzaldehyde, such as 2-chlorobenzaldehyde, is a key reactant.

MCR TypeReactantsProduct TypeCatalyst/Conditions
Strecker Reaction2-Chlorobenzaldehyde, Secondary Amine, Trimethylsilyl Cyanideα-Amino NitrileChiral Hydroquinine Derivative
Hantzsch-type ReactionAldehyde, β-Dicarbonyl Compound, AmineDihydropyridine DerivativeNot specified
Biginelli-type ReactionAromatic Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAcid Catalyst
Four-Component ReactionBenzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateDihydropyrano[2,3-c]pyrazoleTaurine

This table presents examples of multicomponent reactions where substituted aldehydes are used as precursors.

Catalyst-Controlled Stereoselective Syntheses of Related But-3-en-1-ols

The synthesis of specific stereoisomers of but-3-en-1-ol derivatives is of significant interest, and this is often achieved through the use of chiral catalysts. These catalysts create a chiral environment that directs the formation of one enantiomer or diastereomer over the other.

Lanthanide-Catalyzed Transformations

Lanthanide-based catalysts have emerged as effective tools for the allylation of aldehydes and ketones, a key step in the formation of homoallylic alcohols like but-3-en-1-ols. mdpi.comnih.gov These catalysts can be particularly useful in mechanochemical methods, where the reaction is carried out by grinding the reactants together, often with a small amount of liquid. mdpi.comnih.gov

For the allylation of aldehydes using potassium allyltrifluoroborate, lanthanide catalysts such as those derived from europium (Eu) can significantly enhance the reaction efficiency, especially for less reactive ketones. mdpi.com The catalyst is thought to play a dual role: it catalyzes the partial hydrolysis of the allyltrifluoroborate to a more reactive species and activates the carbonyl compound for nucleophilic attack. mdpi.com Copper-impregnated magnesium-lanthanum mixed oxides have also been shown to be reusable heterogeneous catalysts for the allylation of aldehydes and ketones with allyl(tributyl)stannane. thieme-connect.com

The following table illustrates the effect of a lanthanide catalyst on the allylation of acetophenone, a ketone related to the precursors of but-3-en-1-ols.

CatalystReaction Time (min)Yield (%)
None20Ineffective
MandEu (Lanthanide catalyst)20~70

Data adapted from a study on mechanochemical allylation, demonstrating the efficacy of a lanthanide catalyst. mdpi.com

Chiral Catalyst Systems for Enantioselective Approaches

The enantioselective synthesis of but-3-en-1-ol analogues, where a specific three-dimensional arrangement of atoms is desired, relies heavily on the use of chiral catalysts. A variety of catalyst systems have been developed for the asymmetric allylation of aldehydes.

One prominent class of catalysts is based on chiral diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov These diols can form chiral complexes with Lewis acids like titanium(IV), which then activate the aldehyde for enantioselective attack by an allylating agent. acs.org For example, a (S)-BINOL/Ti(IV) complex has been used to catalyze the allylation of both aliphatic and aromatic aldehydes, affording homoallylic alcohols in high yields and enantioselectivities. acs.org

Chiral phosphoric acids represent another important class of organocatalysts for the highly stereo- and enantioselective synthesis of homoallylic alcohols. nih.gov These catalysts can facilitate the addition of α-substituted allylboronates to aldehydes, yielding δ-alkyl-substituted (Z)-homoallylic alcohols with excellent stereocontrol. nih.gov

Furthermore, chiral pyridine (B92270) N-oxides, such as QUINOX, have been employed as Lewis base catalysts for the asymmetric allylation of aromatic aldehydes with allyltrichlorosilanes. acs.org The mechanism of these reactions can be highly dependent on the solvent and the electronic properties of the aldehyde substituent. acs.org

The table below provides examples of chiral catalyst systems used in the enantioselective allylation of aldehydes.

Catalyst SystemAllylating AgentAldehyde TypeTypical Enantiomeric Excess (ee)
(S)-BINOL/Ti(IV)Allylsilane/AllylstannaneAromatic and AliphaticHigh
Chiral Phosphoric Acidα-Substituted AllylboronateGeneralExcellent
QUINOX (Chiral Pyridine N-oxide)AllyltrichlorosilaneAromaticExcellent
Chiral Pyridine Bis(oxazoline)/IndiumAllyltributylstannaneGeneralHigh

This table summarizes various chiral catalyst systems and their application in the enantioselective synthesis of homoallylic alcohols.

Synthetic Routes Involving Selective Hydrogenation of Unsaturated Ketone Precursors

An alternative synthetic route to this compound involves the selective hydrogenation of a corresponding α,β-unsaturated ketone precursor, namely 4-(2-chlorophenyl)but-3-en-2-one. This approach requires a catalyst that can selectively reduce the carbonyl group (C=O) to a hydroxyl group (CH-OH) while leaving the carbon-carbon double bond (C=C) intact.

Ruthenium-based catalysts stabilized by N-functionalized amino ligands have demonstrated high efficiency and selectivity for the hydrogenation of unsaturated aldehydes and ketones to their corresponding unsaturated alcohols under mild conditions, such as atmospheric hydrogen pressure in an aqueous phase. nih.gov The structural synergy between the ligands on the ruthenium complex is crucial for achieving high performance. nih.gov

Another approach is the use of Lindlar's catalyst, a palladium catalyst poisoned with lead, which is well-known for the selective hydrogenation of alkynes to cis-alkenes. A similar principle of controlled catalytic activity can be applied to the selective reduction of an α,β-unsaturated ketone. For instance, the synthesis of (Z)-4-(4-chlorophenyl)but-2-en-1-ol was achieved by the hydrogenation of 4-(4-chlorophenyl)but-2-yn-1-ol (B8597708) using Lindlar's catalyst. While this example starts from an alkynol, it highlights the potential for selective reductions in the synthesis of unsaturated alcohols.

The chemoselective hydrogenation of α,β-unsaturated carbonyls is a fundamental transformation with broad applications. The choice of catalyst and reaction conditions determines whether the C=C bond, the C=O bond, or both are hydrogenated.

PrecursorProductCatalyst SystemSelectivity
CinnamaldehydeCinnamyl alcoholPt/CeO2-ZrO2Selective for C=O
α,β-Unsaturated KetonesSaturated KetonesFe(II)/EDTASelective for C=C
Unsaturated Aldehydes/KetonesUnsaturated AlcoholsN-functionalized amino ligand-stabilized Ruthenium complexesSelective for C=O

This table provides examples of catalyst systems for the selective hydrogenation of unsaturated carbonyl compounds, indicating the bond that is preferentially reduced.

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused exclusively on the chemical reactivity and mechanistic investigations of this compound. While the structural motifs present in this compound—a homoallylic alcohol and a chlorinated aromatic ring—are common in organic synthesis, detailed studies on this particular molecule are not extensively documented in publicly accessible databases.

The reactivity of similar compounds suggests potential pathways for functional group transformations and cyclizations. However, without direct studies on this compound, any discussion of its specific reactions, mechanisms, and the influence of the 2-chlorophenyl substituent remains speculative.

For instance, the alcohol moiety would be expected to undergo typical oxidation, esterification, and etherification reactions. The unsaturated but-3-en-1-ol system is a candidate for various cyclization reactions, including acid-catalyzed processes or metal-catalyzed cycloadditions, potentially leading to substituted tetrahydropyran (B127337) or other heterocyclic systems. The electronic and steric effects of the 2-chlorophenyl group would undoubtedly play a crucial role in the regio- and stereoselectivity of such transformations.

Similarly, while isomerization and rearrangement pathways are known for related allylic and propargylic systems, specific investigations into analogous processes for this compound have not been reported.

Due to the lack of specific research data for this compound, a detailed article with research findings and data tables as requested cannot be generated at this time. Further experimental investigation into the chemical behavior of this compound is required to provide the specific details for the outlined sections.

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenyl but 3 En 1 Ol

Reactions of the But-3-en-1-ol Unsaturated System

Oxidation and Reduction Pathways

There is no specific information available in the scientific literature regarding the oxidation or reduction pathways of 4-(2-Chlorophenyl)but-3-en-1-ol . General principles of organic chemistry would predict that the primary alcohol moiety could be oxidized to an aldehyde, 4-(2-Chlorophenyl)but-3-en-1-al , or further to a carboxylic acid, 4-(2-Chlorophenyl)but-3-enoic acid . Similarly, the carbon-carbon double bond could be reduced to yield 4-(2-Chlorophenyl)butan-1-ol . However, without experimental data, these pathways remain purely theoretical for this specific compound.

Role of the Chlorophenyl Substituent in Directing Reactivity

The influence of the 2-chlorophenyl group on the reactivity of This compound has not been experimentally investigated. The chlorine atom, being an electron-withdrawing group, would be expected to exert an inductive effect on the phenyl ring and, by extension, on the conjugated double bond. This could potentially influence the electron density of the double bond and the acidity of the hydroxyl proton, thereby affecting the rates and regioselectivity of various reactions. However, without empirical studies, any discussion on its specific role remains speculative.

Mechanistic Studies of Reaction Pathways

A thorough search of chemical databases and academic journals has yielded no mechanistic studies focused on the reaction pathways of This compound .

Kinetic Analyses of Transformation Processes

No kinetic analyses for any transformation processes involving This compound have been reported. Such studies would be invaluable in understanding the factors that govern the speed of its reactions and in optimizing potential synthetic applications.

Elucidation of Reaction Intermediates

There is no available research that identifies or characterizes any reaction intermediates formed during chemical transformations of This compound . The identification of intermediates is crucial for a complete understanding of a reaction mechanism, and this information is currently lacking for this compound.

Computational Chemistry and Theoretical Studies on 4 2 Chlorophenyl but 3 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These theoretical approaches enable the examination of molecular characteristics that can be challenging to determine through experimental methods alone.

Density Functional Theory (DFT) is a robust computational method in quantum mechanics used to investigate the electronic structure of complex systems, including atoms and molecules. A primary application of DFT in chemistry is the determination of a molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This is accomplished by identifying the minimum energy conformation on the molecule's potential energy surface. A widely used and reliable functional for these calculations is B3LYP, often paired with a basis set such as 6-311++G(d,p), which offers a good compromise between accuracy and computational demand. researchgate.net

For a molecule like 4-(2-Chlorophenyl)but-3-en-1-ol, DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining its spatial arrangement. While specific data for this exact molecule is not available, the following table presents typical optimized geometrical parameters that would be anticipated, based on studies of structurally similar compounds. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Similar Molecular Structure

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39C-C-C (aromatic)120.0
C-Cl1.74C-C-Cl119.5
C=C (alkene)1.34C-C=C126.8
C-O1.43C-C-O111.0

Note: The data in this table is representative and derived from general chemical principles, not from a specific study on this compound.

The electronic structure of a molecule is the key determinant of its chemical identity and behavior, governing its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is indicative of a molecule's electron-donating capability, whereas the LUMO's energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap is generally associated with higher chemical reactivity. mdpi.comnih.gov

An analysis of this compound would likely show the distribution of these orbitals across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For instance, in a related chalcone (B49325) derivative, the HOMO was localized on the phenyl ring, and the LUMO was spread across the enone part of the molecule, indicating the pathway of intramolecular charge transfer. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Similar Molecular Structure

ParameterEnergy (eV)
HOMO-6.72
LUMO-1.85
Energy Gap (ΔE)4.87

Note: The data in this table is representative and derived from general chemical principles, not from a specific study on this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map employs a color spectrum to denote different electrostatic potential values. Red areas signify regions of negative potential, which are attractive to electrophiles, while blue areas indicate positive potential, marking sites for nucleophilic attack. Green regions correspond to neutral potential.

For this compound, an MEP analysis would be expected to reveal a negative potential (red) around the electronegative oxygen and chlorine atoms, suggesting these are likely sites for electrophilic interaction. In contrast, the hydrogen atom of the hydroxyl group would display a positive potential (blue), identifying it as a probable site for nucleophilic interaction.

Mulliken population analysis is a computational method used to assign partial charges to the individual atoms within a molecule. These atomic charges offer a quantitative insight into the electron distribution, which helps in understanding the molecule's electrostatic interactions and polarity. The charges are derived from the molecular orbitals obtained through quantum chemical calculations.

In the case of this compound, Mulliken charge calculations would likely indicate that the highly electronegative oxygen and chlorine atoms possess a partial negative charge. Consequently, the carbon atoms directly bonded to them would exhibit a partial positive charge. The hydrogen atom of the hydroxyl group would also be expected to carry a partial positive charge.

Table 3: Illustrative Mulliken Atomic Charges for a Similar Molecular Structure

AtomCharge (e)
C (bonded to Cl)+0.18
Cl-0.15
O-0.68
H (of OH group)+0.42

Note: The data in this table is representative and derived from general chemical principles, not from a specific study on this compound.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of electron density. It is a vector quantity, possessing both magnitude and direction. The theoretical calculation of a molecule's dipole moment can offer valuable information regarding its intermolecular forces and solubility characteristics in various solvents.

A computational study of this compound would quantify its dipole moment in Debye units. The presence of the electronegative chlorine and oxygen atoms is expected to create a significant dipole moment, indicating that the molecule is polar in nature.

Table 4: Illustrative Dipole Moment for a Similar Molecular Structure

ComponentDipole Moment (Debye)
μx1.8
μy0.9
μz0.3
Total Dipole Moment (μ) 2.06

Note: The data in this table is representative and derived from general chemical principles, not from a specific study on this compound.

Electronic Structure Analysis

Theoretical Examination of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the pathways of chemical reactions, providing insights into the energy landscapes and the structures of transient species.

Activation Energy Profiling

Activation energy profiling through computational means allows for the quantitative prediction of the energy barriers associated with a chemical reaction. By mapping the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in reaction kinetics.

For the synthesis or transformation of this compound, density functional theory (DFT) methods, such as B3LYP or wB97xD, are commonly employed to calculate the energies of reactants, products, and transition states. The inclusion of a suitable basis set, for instance, 6-311++G(d,p), is crucial for obtaining accurate results. Quantum mechanical computations can provide insights into the feasibility of different reaction pathways by comparing their activation energies. For instance, in reactions involving multiple potential routes, the pathway with the lowest activation energy is generally favored. researchgate.net

Reaction Pathway Modeling

Reaction pathway modeling extends beyond identifying a single transition state to mapping the entire sequence of elementary steps that connect reactants to products. researchgate.net This modeling can reveal the presence of intermediates, which are local minima on the potential energy surface, and multiple transition states. Techniques such as intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the desired reactant and product.

For a molecule like this compound, reaction pathway modeling could be applied to understand its formation, for example, through a Prins-type cyclization, or its subsequent reactions. uva.es By modeling these pathways, chemists can predict reaction outcomes, understand stereoselectivity, and even design catalysts to favor a specific pathway. nih.gov The use of machine learning combined with reaction network approaches is an emerging field that can predict and analyze complex organic reaction pathways. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound in the solid state are governed by a network of non-covalent interactions. Computational tools are essential for identifying and quantifying these interactions.

Hydrogen Bonding Networks

The hydroxyl group in this compound makes it a prime candidate for forming hydrogen bonds. mdpi.com Hydrogen bonding is a strong directional interaction where a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. mdpi.com In the crystalline state, these bonds can link molecules together to form distinct patterns or motifs, such as chains or sheets. mdpi.comnih.gov

Computational analysis can predict the geometry and strength of these hydrogen bonds. For instance, in a crystal structure, one would expect to find O-H···O hydrogen bonds linking the hydroxyl groups of adjacent molecules. The presence and nature of these networks significantly influence the physical properties of the compound, such as its melting point and solubility. The analysis of crystal structures of similar molecules often reveals the formation of dimers or extended chains through hydrogen bonding. mdpi.com

Halogen Bonding Interactions in Chlorinated Analogues

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. foragerone.comresearchgate.net This interaction, denoted as R-X···Nu (where X is a halogen), is directional and arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. researchgate.net

In analogues of this compound, the chlorine atom can participate in halogen bonding. nih.gov Computational studies can predict the strength and directionality of these C-Cl···O or C-Cl···π interactions. mdpi.com The strength of the halogen bond can be tuned by the nature of the substituent on the aromatic ring and the nucleophile. foragerone.com Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of the halogen bond. nih.gov

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The properties mapped onto this surface, such as the normalized contact distance (d_norm), provide a detailed picture of all close intermolecular contacts.

Interactive Data Table: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Chlorinated Compounds
Interaction Type Typical Contribution (%) Reference
H···H 20 - 45 biointerfaceresearch.com
C···H / H···C 15 - 30 biointerfaceresearch.com
Cl···H / H···Cl 8 - 15 biointerfaceresearch.com
O···H / H···O 5 - 17 nih.govbiointerfaceresearch.com
C···C ~ 2 biointerfaceresearch.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-(2-Chlorophenyl)but-3-en-1-ol, the ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment.

The anticipated signals would include those for the aromatic protons on the 2-chlorophenyl ring, the vinylic protons of the but-3-en-1-ol chain, the methylene (B1212753) protons adjacent to the hydroxyl group, and the methylene protons adjacent to the double bond. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons, and the coupling constants (J), measured in Hertz (Hz), provide valuable information about the dihedral angles between coupled protons, aiding in the determination of stereochemistry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (C₆H₄Cl)7.10 - 7.50Multiplet-
Vinylic (=CH)6.20 - 6.80Multiplet-
Vinylic (=CH₂)5.00 - 5.30Multiplet-
Methylene (-CH₂-OH)3.60 - 3.80Triplet~6-7
Methylene (-CH₂-CH=)2.40 - 2.60Quartet~6-7
Hydroxyl (-OH)VariableSinglet (broad)-

Note: The predicted values are based on the analysis of analogous compounds and standard ¹H NMR chemical shift tables. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would display signals for the aromatic carbons, the vinylic carbons, the carbon bearing the hydroxyl group, and the other methylene carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbon atom bonded to the electronegative chlorine atom would exhibit a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Cl (Aromatic)132.0 - 135.0
C-H (Aromatic)126.0 - 130.0
C-C (Aromatic, ipso)138.0 - 141.0
=CH130.0 - 135.0
=CH₂115.0 - 120.0
-CH₂-OH60.0 - 65.0
-CH₂-CH=35.0 - 40.0

Note: The predicted values are based on the analysis of analogous compounds and standard ¹³C NMR chemical shift databases. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Regiochemistry and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the detailed structure of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic protons and the adjacent methylene protons, as well as between the methylene protons adjacent to the hydroxyl group and their neighboring methylene protons, thus confirming the connectivity of the butenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry, such as the E or Z configuration of the double bond, by observing through-space interactions between the vinylic protons and the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₁₁ClO, the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺183.0571
[M+Na]⁺205.0391
[M]⁺˙182.0498

Note: The calculated exact masses are based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of the chlorine isotope ³⁷Cl would result in a characteristic M+2 peak with an intensity of approximately one-third of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying its components.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time of the compound is a characteristic property under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint, allowing for its definitive identification. The fragmentation pattern would likely involve the loss of a water molecule (H₂O), a chlorophenyl group, or cleavage of the butenyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For a compound such as this compound, LC-MS provides a robust method for its detection and structural confirmation, for instance, in samples from synthetic reaction mixtures or metabolic studies.

In a typical reversed-phase LC setup, where the stationary phase is nonpolar, this compound would be separated based on its moderate polarity. The presence of the hydroxyl (-OH) group makes it more polar than a non-functionalized parent structure, leading to a shorter retention time compared to more nonpolar analogues. The exact retention time is dependent on specific conditions such as the column type, mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), and flow rate.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using an ionization technique like Electrospray Ionization (ESI), the molecule is charged, typically forming a protonated molecule [M+H]⁺ or adducts with solvent ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₀H₁₁ClO), the expected monoisotopic mass is approximately 182.05 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two major peaks separated by two mass units (e.g., at m/z 183 and 185 for the [M+H]⁺ ion), which serves as a definitive confirmation of its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent and easily identifiable peak would be from the hydroxyl (-OH) group, which appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-O single bond stretching vibration is expected to produce a strong band in the fingerprint region, typically between 1050-1250 cm⁻¹.

The presence of the aromatic ring and the alkene group is confirmed by C-H stretching vibrations above 3000 cm⁻¹. Specifically, the sp² C-H stretches for both the vinyl and aromatic protons are found in the 3010-3100 cm⁻¹ range. The C=C stretching vibrations for the alkene and the aromatic ring appear as medium-to-weak peaks in the 1450-1650 cm⁻¹ region. Finally, out-of-plane (oop) C-H bending vibrations for the ortho-substituted benzene (B151609) ring would give rise to a strong band between 745-785 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600 - 3200O-H StretchAlcoholStrong, Broad
3100 - 3010C-H StretchAlkene & AromaticMedium
2960 - 2850C-H StretchAlkane (CH₂)Medium
1650 - 1600C=C StretchAlkeneMedium-Weak
1600 - 1450C=C StretchAromatic RingMedium-Weak
1250 - 1050C-O StretchPrimary AlcoholStrong
785 - 745C-H Bend (oop)Ortho-substituted AromaticStrong

X-ray Crystallography for Solid-State Molecular Structure and Packing

As of this writing, specific experimental X-ray crystallographic data for this compound is not available in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific crystal structure cannot be provided. The following subsections describe the type of information that would be obtained from such an analysis if the data were available.

A crystallographic study would first determine the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the specific space group. This information defines the symmetry of the unit cell and the arrangement of molecules within it, which are fundamental properties of the crystalline solid.

An X-ray structure determination would provide highly accurate measurements of all bond lengths and angles within the this compound molecule. This data would allow for the confirmation of the sp² and sp³ hybridization of the carbon atoms and reveal any steric strain or unusual geometric parameters, such as the dihedral angle between the phenyl ring and the butenyl side chain.

Synthetic Utility and Applications As Building Blocks

Precursor in the Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in 4-(2-chlorophenyl)but-3-en-1-ol makes it an ideal starting material for the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. whiterose.ac.uk

Formation of Tetrahydropyran (B127337) Scaffolds

The tetrahydropyran (THP) ring is a common structural motif in many biologically active compounds. whiterose.ac.ukmdpi.com The synthesis of substituted tetrahydropyrans can be efficiently achieved from homoallylic alcohols like this compound through a Prins-type cyclization. beilstein-journals.orgnih.govorganic-chemistry.org This reaction typically involves the acid-catalyzed addition of the alcohol to an aldehyde or ketone. The resulting oxocarbenium ion is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. beilstein-journals.orgnih.gov

The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers. beilstein-journals.orgorganic-chemistry.org For instance, the use of Lewis acids such as tin(IV) chloride (SnCl₄) or bismuth(III) chloride (BiCl₃) has been shown to promote the formation of 4-chlorotetrahydropyran (B167756) derivatives from homoallylic alcohols and aldehydes. nih.gov While direct studies on this compound are limited, the general reactivity of aryl-substituted homoallylic alcohols suggests its suitability in these transformations. beilstein-journals.orgnih.gov

Table 1: General Scheme for Prins Cyclization of Homoallylic Alcohols

ReactantsCatalyst/ConditionsProduct
Homoallylic Alcohol, AldehydeAcid Catalyst (e.g., Brønsted or Lewis acid)Substituted Tetrahydropyran

This table represents a generalized reaction scheme.

Derivatization to Other Functional Classes

The primary alcohol functionality in this compound serves as a handle for a wide array of chemical modifications, enabling its conversion into other functional classes. Standard organic transformations can be employed to derivatize the hydroxyl group. libretexts.orgnih.gov

Common derivatization reactions for alcohols include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters. nih.gov

Etherification: Conversion to ethers can be achieved through reactions like the Williamson ether synthesis.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether, which can be useful in multi-step syntheses. libretexts.org

Acylation and Alkylation: These methods are also commonly used to modify the alcohol group. libretexts.orgyoutube.com

These derivatizations not only alter the compound's physical and chemical properties but also open up new avenues for its use in further synthetic steps. libretexts.org

Role in the Construction of Complex Molecules

Homoallylic alcohols are recognized as fundamental building blocks in the synthesis of complex natural products and other intricate organic molecules. nih.govresearchgate.netrsc.orghilarispublisher.comnih.gov The combination of a nucleophilic hydroxyl group and a reactive π-system in this compound allows for its incorporation into larger molecular frameworks through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The strategic placement of the chloro-substituted phenyl ring and the butenol (B1619263) side chain provides a scaffold that can be elaborated upon to generate diverse and complex architectures. For instance, the alkene moiety can participate in reactions such as cross-metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions to extend the carbon chain and introduce new functional groups.

Mechanistic Probes in Enzymatic and Catalytic Studies

While specific studies utilizing this compound as a mechanistic probe are not widely reported, the broader class of aryl-substituted butenols has been employed in enzymatic and catalytic research. For example, lipase-catalyzed kinetic resolutions of racemic 4-aryl-but-3-en-2-ols have been investigated to produce enantiomerically enriched alcohols and esters. researchgate.netresearchgate.net These studies provide insights into the substrate specificity and stereoselectivity of various lipases. The enzymatic resolution of racemic alcohols is a crucial technique for obtaining chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

Although this compound is a primary alcohol, its structural similarity to these substrates suggests it could be a candidate for enzymatic studies, potentially serving as a probe to understand the active sites of alcohol dehydrogenases or other enzymes that act on primary alcohols.

Development of Novel Reaction Methodologies Utilizing the Compound Structure

The unique structural features of homoallylic alcohols like this compound make them valuable substrates for the development of new synthetic methods. organic-chemistry.org The interplay between the alcohol and the alkene allows for the design of tandem reactions and catalytic cycles that can efficiently build molecular complexity.

One area of active research is the development of catalytic reactions that proceed via the in situ generation of reactive intermediates from homoallylic alcohols. For example, nickel-catalyzed arylative substitution of homoallylic alcohols has been developed to generate allylic arenes. nih.gov This type of methodology, which proceeds through a tandem isomerization/allylic arylation mechanism, highlights how the inherent reactivity of the homoallylic alcohol scaffold can be harnessed to forge new carbon-carbon bonds under mild conditions. nih.gov

The development of such novel transformations expands the synthetic chemist's toolbox and provides more efficient and sustainable routes to valuable chemical entities.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(2-Chlorophenyl)but-3-en-1-ol, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via allylation reactions using allyl tributyl stannane under mild conditions. For example, Entry 3i in demonstrates its preparation through a stereoselective pathway. Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the enantiopure product .

Q. How does the chloro substituent at the 2-position influence the compound’s physicochemical properties compared to other halogenated analogs?

  • Methodology : Computational methods (e.g., DFT calculations) and experimental techniques (NMR, IR) can assess electronic effects. The electron-withdrawing chloro group at the ortho position increases the compound’s polarity, as shown by dipole moment measurements. Comparative studies with fluoro- or bromo-substituted analogs (e.g., ) reveal differences in solubility and stability due to halogen electronegativity and steric effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) studies for phenylbutenoid derivatives like this compound?

  • Methodology : SAR discrepancies often arise from substituent positioning. shows that methoxy groups at 3',4'-positions enhance immunostimulant activity compared to 2',4',5'-substituted analogs. For this compound, systematic substitution (e.g., para vs. ortho chloro) combined with in vitro assays (e.g., macrophage activation) can clarify steric/electronic contributions. Molecular docking studies may further explain binding interactions with biological targets .

Q. How can reaction conditions be tailored to improve enantiomeric excess in asymmetric synthesis of this compound?

  • Methodology : Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) can induce asymmetry during allylation (). Reaction monitoring via chiral HPLC or polarimetry ensures enantiopurity. Solvent effects (e.g., toluene vs. THF) and low-temperature conditions (−78°C) may suppress racemization, as demonstrated in related syntheses () .

Q. What experimental designs are effective for evaluating the immunomodulatory potential of this compound?

  • Methodology : In vitro models using murine macrophages (e.g., RAW 264.7 cells) measure phagocytosis and cytokine production (IL-6, TNF-α). highlights dose-response assays (1–100 µM) and ROS detection via DCFH-DA probes. Comparative analysis with structurally related compounds (e.g., ’s trimethoxy analogs) identifies critical substituents for activity. In vivo validation in immunosuppressed models (e.g., cyclophosphamide-treated mice) may follow .

Data Analysis and Interpretation

Q. How can conflicting data on the reactivity of the butenol moiety in this compound be reconciled?

  • Methodology : Conflicting reactivity reports (e.g., oxidation vs. reduction stability) may stem from solvent or pH variations. Redox stability can be assessed via cyclic voltammetry (e.g., −1.5 to +1.5 V vs. Ag/AgCl) in aprotic vs. protic media. notes that electron-rich aromatic systems (e.g., methoxy-substituted) reduce double-bond reactivity, suggesting the chloro group’s electron-withdrawing nature increases susceptibility to electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.